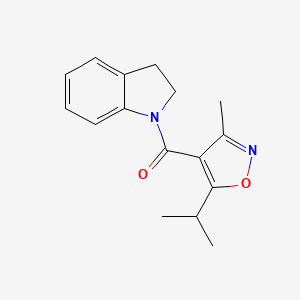
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in medicinal chemistry. The compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. The compound has been shown to interact with various proteins and enzymes, including histone deacetylases, protein kinases, and G protein-coupled receptors, which play a critical role in various biological processes.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity for specific targets in the body. However, the compound also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the identification of new biological targets for the compound and the development of more potent and selective analogs. Finally, the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, should be further explored through preclinical and clinical studies.
In conclusion, 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone is a chemical compound with significant potential for scientific research and medicinal chemistry. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases and the advancement of scientific knowledge in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone involves a multistep process that includes the condensation of indole and oxazoline derivatives followed by a series of reactions that lead to the formation of the final product. The synthesis process has been optimized to improve the yield and purity of the compound, and various modifications have been made to the process to tailor the compound for specific applications.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10(2)15-14(11(3)17-20-15)16(19)18-9-8-12-6-4-5-7-13(12)18/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEWNTSWFZENJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCC3=CC=CC=C32)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
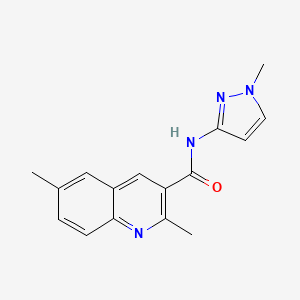
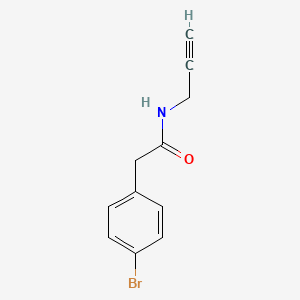

![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
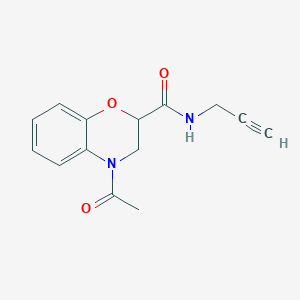

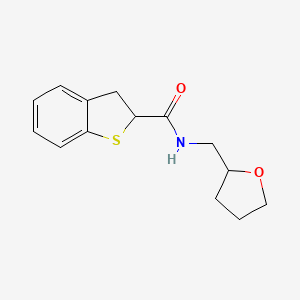
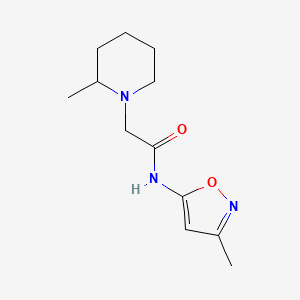
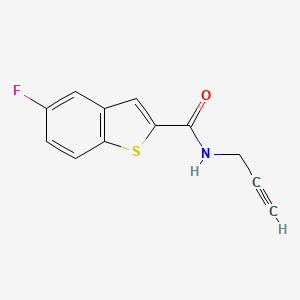
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457558.png)
![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)